molecular formula C17H17N3OS B2419776 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 771502-94-4

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2419776
CAS No.: 771502-94-4
M. Wt: 311.4
InChI Key: SMENTHWNORLECO-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra , suggesting that this compound may also target proteins or enzymes in this bacterium.

Mode of Action

Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern and the stability of the protein-ligand complex . These studies can provide insights into how this compound might interact with its targets.

Biochemical Pathways

Similar compounds have been found to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that this compound may affect pathways specific to Mtb.

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds , which can provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown significant in vitro antitubercular activity , suggesting that this compound may also have antitubercular effects.

Action Environment

The synthesis of similar compounds has been carried out under relatively mild conditions , suggesting that this compound may also be stable under a range of environmental conditions.

Chemical Reactions Analysis

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and acetyl acetone for acetylation . Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of α-bromoketones .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENTHWNORLECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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